[2-(1-Benzofuran-2-yl)phenyl](phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Benzofuran-2-yl)phenylmethanone: is a chemical compound with the molecular formula C15H10O2 and a molecular weight of 222.24 g/mol It is a benzofuran derivative, which means it contains a benzofuran ring system fused with a phenyl group
Vorbereitungsmethoden
The synthesis of 2-(1-Benzofuran-2-yl)phenylmethanone typically involves the reaction of benzofuran derivatives with phenyl compounds under specific conditions. One common method is the Friedel-Crafts acylation reaction, where benzofuran is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions usually involve refluxing the mixture in an appropriate solvent like dichloromethane or chloroform.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
2-(1-Benzofuran-2-yl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
Wissenschaftliche Forschungsanwendungen
2-(1-Benzofuran-2-yl)phenylmethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(1-Benzofuran-2-yl)phenylmethanone involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit glycogen synthase kinase, which plays a crucial role in cell proliferation and survival . The compound’s radical scavenging activity is due to its ability to neutralize free radicals, thereby preventing oxidative damage to cells and tissues.
Vergleich Mit ähnlichen Verbindungen
2-(1-Benzofuran-2-yl)phenylmethanone can be compared with other benzofuran derivatives such as:
2-Phenylbenzofuran: Similar in structure but lacks the additional phenyl group attached to the methanone moiety.
2-Benzoylbenzofuran: Contains a benzoyl group instead of a phenyl group, leading to different chemical and biological properties.
2-(2-Hydroxyphenyl)benzofuran: Has a hydroxyl group, which can significantly alter its reactivity and biological activity.
The uniqueness of 2-(1-Benzofuran-2-yl)phenylmethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzofuran derivatives.
Eigenschaften
CAS-Nummer |
922529-75-7 |
---|---|
Molekularformel |
C21H14O2 |
Molekulargewicht |
298.3 g/mol |
IUPAC-Name |
[2-(1-benzofuran-2-yl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C21H14O2/c22-21(15-8-2-1-3-9-15)18-12-6-5-11-17(18)20-14-16-10-4-7-13-19(16)23-20/h1-14H |
InChI-Schlüssel |
ROSFVJPAWKCOKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C3=CC4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.